3-chloro-5-iodo-2-methoxypyridine
Description
Chemical Structure and Properties
3-Chloro-5-iodo-2-methoxypyridine is a halogenated pyridine derivative characterized by its unique substitution pattern:
- Chlorine at position 3, iodine at position 5, and a methoxy group at position 2.
- Molecular Formula: C₆H₄ClINO
- Molecular Weight: ~227.45 g/mol (calculated based on atomic masses) .
Properties
CAS No. |
1261685-77-1 |
|---|---|
Molecular Formula |
C6H5ClINO |
Molecular Weight |
269.47 g/mol |
IUPAC Name |
3-chloro-5-iodo-2-methoxypyridine |
InChI |
InChI=1S/C6H5ClINO/c1-10-6-5(7)2-4(8)3-9-6/h2-3H,1H3 |
InChI Key |
HIARVASSHYRTTJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=N1)I)Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-5-iodo-2-methoxypyridine typically involves halogenation reactions. One common method is the iodination of 3-chloro-2-methoxypyridine using iodine and a suitable oxidizing agent. The reaction conditions often include the use of solvents like acetic acid and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale halogenation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-iodo-2-methoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with boronic acids.
Oxidation and Reduction Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids, and the pyridine ring can undergo reduction under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as ethanol or toluene.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Major Products
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.
Oxidation Products: Aldehydes, ketones, or carboxylic acids depending on the extent of oxidation.
Scientific Research Applications
3-Chloro-5-iodo-2-methoxypyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-chloro-5-iodo-2-methoxypyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy group can participate in hydrogen bonding, while the halogen atoms can engage in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Key Features
- The methoxy group acts as an electron-donating substituent, influencing the pyridine ring’s electron density and reactivity.
- The chlorine atom enhances electrophilic substitution reactivity and may contribute to biological interactions .
Comparative Analysis with Structurally Similar Compounds
The table below highlights critical differences between 3-chloro-5-iodo-2-methoxypyridine and its analogs, focusing on substituent positions, functional groups, and biological or chemical properties.
Substituent Position and Reactivity
- Halogen Position : Compounds with iodine at position 5 (e.g., this compound) exhibit higher electrophilicity than those with iodine at position 3 (e.g., 2-chloro-3-iodo-4-methylpyridine), enabling regioselective cross-coupling reactions .
- Methoxy Group Orientation : The methoxy group at position 2 in this compound stabilizes the pyridine ring via resonance, whereas its placement at position 3 (as in 2-chloro-5-iodo-3-methoxypyridine) reduces steric hindrance for nucleophilic attacks .
Physicochemical Properties
- Solubility : The methoxy group in this compound improves water solubility compared to methyl-substituted analogs (e.g., 5-iodo-2-methoxy-3-methylpyridine) .
- Thermal Stability : Halogenated pyridines with iodine exhibit lower melting points than bromine or chlorine analogs due to weaker intermolecular forces .
Biological Activity
3-Chloro-5-iodo-2-methoxypyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article presents a detailed overview of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C6H5ClINO, with a molecular weight of approximately 211.47 g/mol. The compound features a methoxy group at the 2-position of the pyridine ring, which influences its chemical reactivity and biological properties.
Biological Activity
1. Antimicrobial Properties:
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In one study, derivatives of this compound were tested against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). The results demonstrated that certain derivatives showed promising activity, suggesting potential applications in treating resistant bacterial infections .
2. Anticancer Activity:
The compound has also been explored for its anticancer properties. It has been investigated as a potential lead compound for developing kinase inhibitors, which play a crucial role in cancer cell proliferation and survival. Studies have shown that this compound can inhibit specific kinases involved in cancer pathways, leading to reduced tumor growth in preclinical models .
The biological activity of this compound is believed to be mediated through its interaction with various molecular targets:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell signaling pathways.
- Receptor Modulation: It can interact with receptors to modulate their activity, potentially leading to therapeutic effects in various diseases.
The presence of halogen atoms (chlorine and iodine) and the methoxy group enhances the binding affinity of the compound to its targets, influencing its overall biological efficacy.
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
